molecular formula C14H10BrN3 B12913767 4-(4-Bromophenyl)-3-phenyl-4H-1,2,4-triazole CAS No. 575444-93-8

4-(4-Bromophenyl)-3-phenyl-4H-1,2,4-triazole

Cat. No.: B12913767
CAS No.: 575444-93-8
M. Wt: 300.15 g/mol
InChI Key: BDKKKDCYHYELNV-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Characteristics

The molecular structure of 4-(4-bromophenyl)-3-phenyl-4H-1,2,4-triazole (C~14~H~10~BrN~3~) features a 1,2,4-triazole ring connected to a 4-bromophenyl group at position 4 and a phenyl group at position 3. The triazole ring adopts a planar conformation due to sp² hybridization of its nitrogen and carbon atoms. Bond lengths within the triazole core range between 1.31 Å (N–N) and 1.38 Å (C–N), consistent with delocalized π-electron systems.

The bromophenyl substituent forms a dihedral angle of 85.2° with the triazole plane, while the phenyl group at position 3 creates a smaller angle of 12.7°, indicating partial conjugation with the heterocycle. The C–Br bond in the bromophenyl moiety measures 1.89 Å, typical for aryl bromides. Non-covalent interactions, such as C–H⋯N hydrogen bonds between adjacent molecules, contribute to stabilization of the crystal lattice.

Table 1: Key bond lengths and angles

Bond/Angle Measurement (Å/°)
N1–N2 1.31
C3–N4 1.38
C–Br 1.89
Dihedral (Triazole-Bromophenyl) 85.2
Dihedral (Triazole-Phenyl) 12.7

Properties

CAS No.

575444-93-8

Molecular Formula

C14H10BrN3

Molecular Weight

300.15 g/mol

IUPAC Name

4-(4-bromophenyl)-3-phenyl-1,2,4-triazole

InChI

InChI=1S/C14H10BrN3/c15-12-6-8-13(9-7-12)18-10-16-17-14(18)11-4-2-1-3-5-11/h1-10H

InChI Key

BDKKKDCYHYELNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=CN2C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-3-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with phenyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction mixture is heated to promote cyclization, resulting in the formation of the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-3-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

    Oxidation and Reduction: Products include various oxidation states of the triazole ring.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

The pharmacological profile of 1,2,4-triazole, an emerging scaffold, has been found to possess a wide range of bioactivities . 1,2,4-Triazoles and their fused heterocyclic derivatives have been reported to possess activities such as antiviral, antibacterial, antioxidant, antimalarial, and antifungal properties .

Antibacterial applications of 1,2,4-Triazoles

  • General Antibacterial Properties: Numerous studies have demonstrated the antibacterial activity of triazole derivatives . Research indicates the significant antibacterial activity of this heterocyclic core .
  • Clinafloxacin-Triazole Hybrids: Clinafloxacin-triazole hybrids have demonstrated good antibacterial and antifungal activities, with some compounds exhibiting more potency than reference drugs like chloramphenicol, clinafloxacin, and fluconazole . Compound 28g, with a 2,4-difluoro at the phenyl ring, showed potent antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Ciprofloxacin-1,2,4-triazole Hybrids: Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids were found to have higher potency against MRSA than vancomycin and ciprofloxacin . The presence of phenyl groups at the C-3 position played a crucial role in exerting high activity, with electron-donating groups like –OH on the phenyl ring favoring the activity .
  • Schiff Bases of 1,2,4-Triazole: Schiff bases of 1,2,4-triazole were synthesized and evaluated for in vitro antimicrobial potential against bacteria (S. aureus, B. subtilis, E. coli, and P. aeruginosa) and fungus (C. albicans) . Some synthesized compounds were equipotent with ceftriaxone against S. aureus, while others were more potent than ceftriaxone against C. albicans .
  • 1,2,4-Triazole Derivatives with Quinazolinylpiperidinyl Moiety: Several compounds with strongly electron-withdrawing substituents showed better bactericidal activity than the control bismerthiazol against the phytopathogenic bacterium X. oryzae pv. oryzae .
  • 1,2,4-Triazole-Pyrimidine Hybrids: 1,2,4-Triazole-pyrimidine hybrids displayed activity against S. aureus and E. coli, and were more effective than many clinically used antibiotics against MRSA strains .
  • Nalidixic Acid-Based 1,2,4-Triazole Derivatives: Novel Alkyl thio-1,2,4-triazole and mercapto-1,2,4-triazole compounds derived from nalidixic acid, with compounds 4k and 4m exhibiting pronounced potency against E. coli . Molecular docking studies validated the antibacterial potential, with compounds 4f and 4h showing high binding affinities, indicating robust interactions with bacterial enzyme targets .
  • 4-Amino-1,2,4-Triazole Derivatives: A compound with a 4-trichloromethyl group attached to the phenyl ring at the 3-position of triazole exhibited the highest antibacterial activity, equivalent to ceftriaxone .
  • Schiff Bases of 4-Amino-1,2,4-Triazole Derivatives: Certain compounds showed potent inhibitory effects against Staphylococcus aureus and Bacillus subtilis, comparable to gentamycin and ampicillin .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-3-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Key Activity (MIC/ED₅₀) Synthesis Yield Reference
4-(4-Bromophenyl)-3-phenyl-4H-1,2,4-triazole 4-Bromophenyl, 3-phenyl Antibacterial (B. cereus: 31.25 µg/mL) 85%
4-(4-Methylphenyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole 4-Methylphenyl, 5-chlorophenyl Antibacterial (B. cereus: >125 µg/mL) 78%
3-Heptyloxy-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole 3-Heptyloxy, 4-hexyloxyphenyl Anticonvulsant (ED₅₀: 37.3 mg/kg) 63%
4-Butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole 4-Butyl, 3,5-bis(4-bromophenyl) Luminescence (λem: 480 nm) 89%

Key Findings and Implications

Bromine’s Role : The 4-bromophenyl group enhances antibacterial and anticonvulsant activities through electronic effects, outperforming methyl, alkoxy, and other halogenated analogs .

Synthetic Flexibility : Suzuki cross-coupling and S-alkylation are robust methods for derivatizing the triazole core, enabling tailored biological properties .

Thermal Behavior : Bromophenyl substitution improves thermal stability compared to aliphatic side chains, which undergo elimination or rearrangement .

Biological Activity

4-(4-Bromophenyl)-3-phenyl-4H-1,2,4-triazole is a member of the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential as an antibacterial, antifungal, anticancer, and anti-inflammatory agent. The following sections provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and specific case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate phenyl and bromophenyl derivatives with hydrazine and other reagents under controlled conditions. The resulting compound features a triazole ring that enhances its pharmacological properties due to its ability to form hydrogen bonds and interact with various biological targets.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, derivatives containing the triazole moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that compounds similar to this compound possess Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of Triazole Derivatives

Compound NameTarget BacteriaMIC (µg/mL)Reference
This compoundE. coli5
5-(Bromophenyl)-triazole derivativeS. aureus8
3-Amino-1,2,4-triazoleP. aeruginosa10

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives has been widely studied. Compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines. For example, a specific derivative exhibited significant cytotoxic effects on breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Case Study: Anticancer Effects
A recent study evaluated the anticancer activity of a series of triazole derivatives against human cancer cell lines. The results indicated that compounds with a bromophenyl substituent had enhanced activity due to their ability to inhibit angiogenesis and tumor growth .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases including cancer and autoimmune disorders. Triazoles have been identified as potential anti-inflammatory agents. Research has shown that derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests that this compound may contribute to reducing inflammation in pathological conditions.

Table 2: Anti-inflammatory Effects of Triazole Derivatives

Compound NameCytokine InhibitionIC50 (µM)Reference
This compoundTNF-α15
Indole-based triazoleIL-610

The biological activity of this compound is largely attributed to its structural features which allow for interaction with various enzymes and receptors:

  • Enzyme Inhibition : The triazole ring can act as a chelating agent for metal ions involved in enzyme catalysis.
  • Receptor Binding : The compound can form hydrogen bonds with active sites on proteins involved in signaling pathways related to inflammation and cancer progression.
  • Cell Cycle Modulation : Some derivatives have been shown to affect cell cycle regulation in cancer cells leading to increased apoptosis.

Q & A

Q. What are the established synthetic routes for 4-(4-Bromophenyl)-3-phenyl-4H-1,2,4-triazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazides or through microwave-assisted protocols. For example:
  • Hydrazide Cyclization : Refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours under reduced pressure yields triazole derivatives (65% yield, m.p. 141–143°C) .
  • Microwave Synthesis : Microwave irradiation reduces reaction time and improves regioselectivity for bromophenyl-substituted triazoles, as seen in analogous compounds (e.g., 3-(2-bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole) .
  • Key Variables : Solvent choice (DMSO vs. ethanol), temperature, and catalyst (e.g., glacial acetic acid) critically affect yield and purity.

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Structural elucidation relies on:
  • X-ray Crystallography : Provides precise bond lengths (mean C–C = 0.004–0.005 Å) and torsion angles. For example, R factors of 0.038–0.048 and wR factors of 0.092–0.158 are typical for triazole derivatives .
  • Spectroscopy : 1^1H/13^13C NMR confirms substituent positions, while mass spectrometry verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 373 for similar bromophenyl triazoles) .

Advanced Research Questions

Q. What computational approaches predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) studies are used to:
  • Calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to predict nucleophilic/electrophilic sites .
  • Compare experimental crystallographic data (e.g., bond lengths) with theoretical models to validate accuracy (mean deviation <0.01 Å) .
  • Example : DFT analysis of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3-thione showed strong agreement with X-ray data (R2^2 > 0.99) .

Q. How do structural modifications at the triazole ring influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies involve:
  • Substituent Screening : Introducing electron-withdrawing groups (e.g., Br, Cl) at the 4-position enhances antimicrobial activity. For example, 4-(3-chlorophenyl) analogs exhibit antifungal properties due to improved target binding .
  • Bioisosteric Replacement : Replacing the thione group with oxadiazole or pyrazole alters solubility and bioavailability. Biological assays (e.g., MIC tests) quantify these effects .

Q. How should researchers address contradictions in reported biological activities of similar triazole derivatives?

  • Methodological Answer : Discrepancies arise from variations in:
  • Assay Conditions : Differences in microbial strains, incubation times, or solvent systems (DMSO vs. aqueous buffers) impact results. Standardized protocols (e.g., CLSI guidelines) minimize variability .
  • Structural Nuances : Minor substituent changes (e.g., 4-bromo vs. 4-methoxy) drastically alter activity. Meta-analyses comparing analogs (e.g., 4-(4-bromophenyl) vs. 4-(4-methoxyphenyl)) resolve contradictions .

Key Recommendations for Researchers

  • Synthesis Optimization : Prioritize microwave-assisted methods for higher yields and reduced reaction times .
  • Structural Analysis : Combine X-ray crystallography with DFT modeling to resolve electronic properties .
  • Biological Assays : Use standardized microbial strains and solvent systems to ensure reproducibility .

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